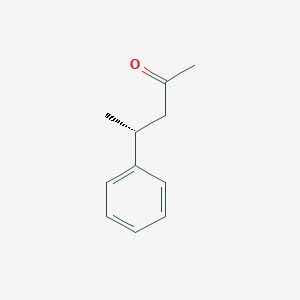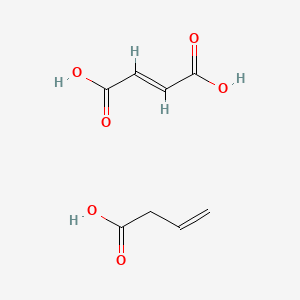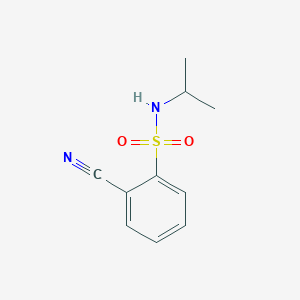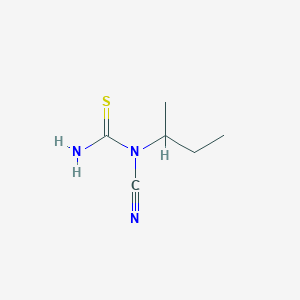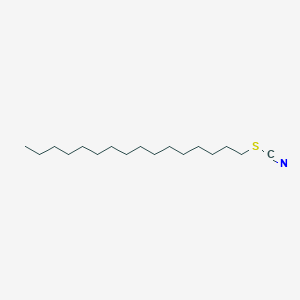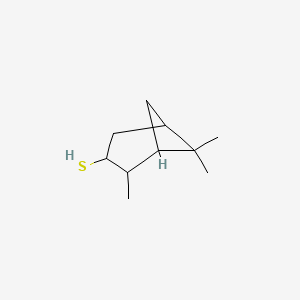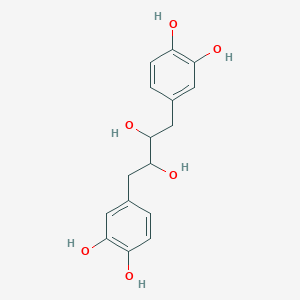
4,4'-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,3-dihydroxybutane-1,4-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a suitable dihydroxybutane precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,2-diol reacts with 2,3-dihydroxybutane-1,4-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated benzene derivatives
科学的研究の応用
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,3-Butadiynl-1,4-diyl)dibenzaldehyde
- 4,4’-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
Uniqueness
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is unique due to its specific dihydroxybutane linker, which imparts distinct chemical and physical properties
特性
CAS番号 |
65987-47-5 |
|---|---|
分子式 |
C16H18O6 |
分子量 |
306.31 g/mol |
IUPAC名 |
4-[4-(3,4-dihydroxyphenyl)-2,3-dihydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O6/c17-11-3-1-9(5-13(11)19)7-15(21)16(22)8-10-2-4-12(18)14(20)6-10/h1-6,15-22H,7-8H2 |
InChIキー |
NEJYQCJBOMEZJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(CC2=CC(=C(C=C2)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


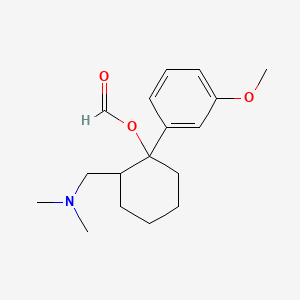
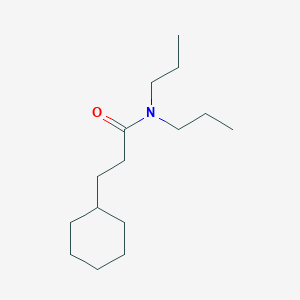


![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
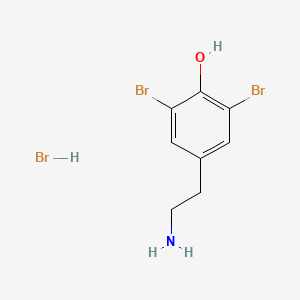
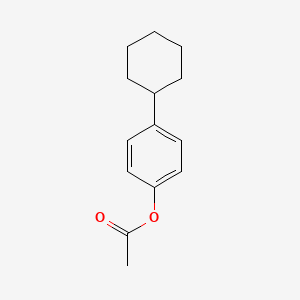
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
